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molecular formula C15H20N2O4 B1353160 Ethyl 4-(cyclohexylamino)-3-nitrobenzoate CAS No. 87815-77-8

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Cat. No. B1353160
M. Wt: 292.33 g/mol
InChI Key: PALYDABJRIWMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511145B2

Procedure details

To a solution of 5.84 g (20 mmol) of Compound 10 in 50 mL ethyl acetate and 30 mL methanol, 100 mg of 10% Pd/C was added, and the mixture was hydrogenated at 30 psi for 6 h. The catalyst was removed by filtration through a pad of Celite, the solvent was evaporated to dryness resulting in a dark purple solid which was recrystallized from ether-hexane. The mother liquid was evaporated, and the resulting solid was suspended in hexane and filtered to give additional yield of Compound 11
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[C:7]([N+:18]([O-])=O)[CH:6]=1)[CH3:2]>C(OCC)(=O)C.CO.[Pd]>[CH2:1]([O:3][C:4](=[O:21])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)=[C:7]([NH2:18])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
resulting in a dark purple solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether-hexane
CUSTOM
Type
CUSTOM
Details
The mother liquid was evaporated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)NC1CCCCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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